molecular formula C19H14ClN3 B15031847 2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15031847
M. Wt: 319.8 g/mol
InChI Key: NCPXLDNIBPHPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 2-position, a methyl group at the 7-position, and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate and hydrazine hydrate under reflux conditions to form the pyrazole intermediate. This intermediate is then reacted with benzaldehyde and ammonium acetate to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the methyl and phenyl groups contribute to its overall stability and solubility.

Properties

Molecular Formula

C19H14ClN3

Molecular Weight

319.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H14ClN3/c1-13-11-17(14-5-3-2-4-6-14)21-19-12-18(22-23(13)19)15-7-9-16(20)10-8-15/h2-12H,1H3

InChI Key

NCPXLDNIBPHPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.